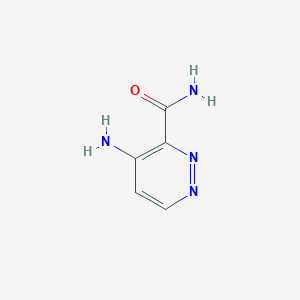

4-Aminopyridazine-3-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-3-1-2-8-9-4(3)5(7)10/h1-2H,(H2,6,8)(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXOADAJDYVKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminopyridazine 3 Carboxamide and Its Derivatives

Classical Synthetic Routes

Classical synthetic routes remain fundamental in the construction of the 4-aminopyridazine-3-carboxamide core, often relying on well-established condensation, ring transformation, and nucleophilic substitution reactions.

Condensation Reactions

Condensation reactions are a cornerstone in the formation of pyridazine (B1198779) rings. These reactions typically involve the cyclization of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A common strategy for the synthesis of pyridazine derivatives is the Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov While primarily used for pyrazoles, analogous pathways can lead to pyridazines. For instance, the reaction of a β-ketonitrile with a hydrazine is a primary method for synthesizing 3(5)-aminopyrazoles, a reaction that proceeds through the formation of a hydrazone followed by cyclization onto the nitrile group. chim.it

A more direct example involves the synthesis of 2,3-dihydropyridazine-4-carboxamides. This can be achieved through the condensation of arylhydrazonals with cyanoacetamide. This reaction provides a straightforward entry into the pyridazine carboxamide framework.

Furthermore, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been reported starting from 3-aminopyrazine-2-carboxylic acid. nih.gov This involves the activation of the carboxylic acid, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with an amine. nih.gov This amide bond formation is a type of condensation reaction that can be applied to the synthesis of the target molecule's derivatives.

Table 1: Examples of Condensation Reactions for Pyridazine and Related Heterocycle Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Arylhydrazonal, Cyanoacetamide | Not specified in abstract | 2,3-Dihydropyridazine-4-carboxamide | Not specified | |

| 3-Aminopyrazine-2-carboxylic acid, Amine | 1. CDI, DMSO; 2. Amine, MW | N-substituted 3-aminopyrazine-2-carboxamide | Not specified | nih.gov |

| β-Ketonitrile, Hydrazine | Not specified in abstract | 3(5)-Aminopyrazole | Not specified | chim.it |

Note: The table includes examples for related structures, illustrating the general applicability of condensation reactions.

Ring Transformation Approaches

Ring transformation provides a powerful method for the synthesis of complex heterocyclic systems from more readily available ones. A notable example is the synthesis of functionalized 4-aminopyridines from pyrimidinone derivatives. thieme-connect.deresearchgate.net

In this approach, 3-methyl-5-nitropyrimidin-4(3H)-one reacts with enaminones, leading to a ring transformation that yields 4-aminopyridine (B3432731) derivatives. thieme-connect.deresearchgate.net The versatility of this method allows for the introduction of various amino groups at the 4-position by modifying the enaminone reactant. thieme-connect.deresearchgate.net This strategy highlights the potential for converting one heterocyclic system into another, which could be conceptually applied to the synthesis of this compound from a suitable pyrimidine (B1678525) precursor.

Plausible reaction scheme for ring transformation: 3-Methyl-5-nitropyrimidin-4(3H)-one + Enaminone → Functionalized 4-aminopyridine

This method underscores the creative potential of ring transformations in heterocyclic chemistry, offering pathways to structures that might be challenging to access through more conventional linear syntheses.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing amino groups onto heterocyclic rings, particularly those activated by electron-withdrawing groups. wikipedia.orglumenlearning.comlibretexts.org The pyridazine ring, being electron-deficient, is amenable to such reactions.

The general mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the displacement of a halide (e.g., chloro or bromo) at the 4-position of a pyridazine-3-carboxamide (B1582110) precursor by an amine or ammonia (B1221849).

A relevant study describes the rearrangement of 3-halo-4-aminopyridines upon reaction with acyl chlorides and triethylamine (B128534). nih.gov In this reaction, the presumed N-acylated intermediate undergoes an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. While not a direct amination, this demonstrates the utility of intramolecular SNAr reactions in constructing complex pyridine (B92270) derivatives.

The reactivity of halopyridines towards nucleophiles is well-documented, with the reaction rates often influenced by the nature of the halogen and the position on the ring. wikipedia.org

Modern Catalytic Synthetic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Metal-catalyzed and photocatalytic reactions are at the forefront of these advancements.

Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the formation of C-N bonds. nbu.ac.inorganicreactions.orgresearchgate.netnih.govnih.gov This reaction allows for the coupling of aryl halides with a wide range of amines, including ammonia, to form the corresponding anilines and their heterocyclic analogues. organicreactions.orgnih.gov

The synthesis of this compound could be envisioned via the palladium-catalyzed amination of a 4-halopyridazine-3-carboxamide precursor. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nbu.ac.innih.gov For instance, the use of specific bipyrazole-based ligands has been shown to enable the amination of aryl and heteroaryl halides with aqueous ammonia and potassium hydroxide, offering a greener alternative to traditional methods that use ammonia gas and strong alkoxide bases. nih.gov

Table 2: Examples of Palladium-Catalyzed Amination Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| Aryl/Heteroaryl Halides | Aqueous Ammonia | Pd/KPhos | KOH | Primary Aryl/Heteroaryl Amine | Good to Excellent | nih.gov |

| 3-Halo-2-aminopyridines | Primary/Secondary Amines | Pd/RuPhos or BrettPhos | LiHMDS | N³-substituted-2,3-diaminopyridines | Not specified | nih.gov |

Note: The table provides examples for related systems, demonstrating the power of palladium catalysis in C-N bond formation.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions. One notable application is the C-H amination of arenes. nih.gov

A recently developed system utilizing acridine (B1665455) derivatives and Lewis acids as photocatalysts can promote the C-H amination of a variety of arenes upon irradiation with visible light. nih.gov This method has been successfully applied to the amination of substrates with various nitrogen-based nucleophiles, including pyrazole (B372694) and triazole. nih.gov The modularity of this system, allowing for the tuning of both the acridine and the Lewis acid, provides a platform for optimizing the reaction for specific substrates. nih.gov

While direct photocatalytic amination of pyridazine-3-carboxamide has not been explicitly reported, this approach offers a promising avenue for future research, potentially allowing for the direct conversion of a C-H bond on the pyridazine ring to a C-N bond, thus avoiding the need for pre-functionalized starting materials.

Derivatization Strategies for this compound Scaffolds

Functionalization at Pyridazine Ring Positions

The pyridazine ring offers multiple sites for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties.

One common strategy involves the use of halogenated pyridazine precursors, which can undergo a variety of cross-coupling reactions. For instance, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones have been successfully used in palladium-catalyzed aminocarbonylation reactions to introduce carboxamide functionalities. core.ac.uk

Another approach focuses on building the functionalized ring system from acyclic precursors or other heterocyclic intermediates. For example, derivatives with different groups at the 6-position, such as phenyl, alkyl, or cycloalkyl groups, can be synthesized from commercially available intermediates. nih.gov The introduction of an amino group at the 4-position is often achieved through nucleophilic substitution with hydrazine hydrate (B1144303) at elevated temperatures. nih.gov

The table below summarizes some examples of functionalization at different positions of the pyridazine ring.

Table 1: Examples of Functionalization at Pyridazine Ring Positions

| Starting Material | Reagents and Conditions | Position(s) Functionalized | Resulting Functional Group(s) | Reference |

|---|---|---|---|---|

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Primary amines, CO, Pd catalyst | 4 and 5 | Dicarboxamide | core.ac.uk |

| 5-Iodo-2-methylpyridazin-3(2H)-one | Various amines, CO, Pd catalyst | 5 | Carboxamide | core.ac.uk |

| 6-substituted pyridazinones | Hydrazine hydrate, high temperature | 4 | Amino | nih.gov |

Modification of the Carboxamide Moiety

The carboxamide group at the 3-position is a key functional handle that can be introduced or modified through several synthetic routes.

One method involves the conversion of a cyano group. For instance, a cyano group on the pyridazine ring can be hydrolyzed under acidic conditions to yield the corresponding carboxamide. nih.gov An alternative is the aminocarbonylation of a halogenated precursor, as previously discussed. core.ac.uk

The carboxamide can also be constructed from a carboxylic acid precursor. For example, a carbethoxy group can be hydrolyzed to the corresponding carboxylic acid, which is then converted to an acid chloride using thionyl chloride. This activated intermediate can subsequently be reacted with an amine, such as 1-acetylpiperazine, to form the desired amide. nih.gov

Introduction of Diverse Amino Groups

The amino group at the 4-position is a critical component of the scaffold and a primary site for introducing structural diversity.

The introduction of the 4-amino group itself is typically achieved via nucleophilic aromatic substitution on a suitable precursor, often using hydrazine hydrate. nih.gov Once installed, this amino group can be further functionalized.

Acylation is a common strategy to introduce a variety of substituents. For example, the 4-amino group can be acylated using anhydrides in pyridine to yield N-acyl derivatives. nih.gov Furthermore, coupling reactions can be employed to introduce aryl substituents. A notable example is the coupling of the 4-amino group with R-phenylboronic acids in the presence of copper(II) acetate (B1210297) and triethylamine to furnish 4-(phenylamino)pyridazine derivatives. nih.gov

The table below provides examples of the introduction and derivatization of the amino group.

Table 2: Strategies for Introduction and Derivatization of the 4-Amino Group

| Precursor | Reagents and Conditions | Modification | Resulting Group | Reference |

|---|---|---|---|---|

| 4-chloro or other leaving group at C4 | Hydrazine hydrate | Introduction of amino group | 4-Amino | nih.gov |

| 4-aminopyridazine derivative | Acetic anhydride, pyridine | Acylation | 4-Acetamido | nih.gov |

These derivatization strategies highlight the modularity of the this compound scaffold, allowing for the systematic exploration of its chemical space.

Advanced Spectroscopic and Structural Characterization of 4 Aminopyridazine 3 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-Aminopyridazine-3-carboxamide, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural integrity by identifying the chemical environment of each hydrogen and carbon atom.

In ¹H NMR, the protons on the pyridazine (B1198779) ring are expected to appear as distinct signals in the aromatic region. The proton at position 5 (H-5) would likely be a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 would also present as a doublet. The chemical shifts of these protons are influenced by the electronic effects of the amino and carboxamide substituents. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

In ¹³C NMR spectroscopy, each carbon atom in this compound produces a unique signal. The carbon atoms of the pyridazine ring (C-3, C-4, C-5, and C-6) would resonate in the downfield region typical for aromatic heterocycles. The carbonyl carbon of the carboxamide group is expected to have the most downfield shift, a characteristic feature of such functional groups. The chemical shifts are influenced by the nitrogen atoms in the ring and the electron-donating amino group and electron-withdrawing carboxamide group.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Predicted values are based on analysis of similar structures and established substituent effects. Actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.8 - 8.2 | - |

| H-6 | 8.5 - 8.9 | - |

| -NH₂ | 5.0 - 6.5 (broad) | - |

| -CONH₂ | 7.0 - 8.0 (broad) | - |

| C-3 | - | 145 - 155 |

| C-4 | - | 150 - 160 |

| C-5 | - | 120 - 130 |

| C-6 | - | 150 - 155 |

| Carbonyl (C=O) | - | 165 - 175 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons, providing unambiguous assignment of all signals.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₅H₅N₃O₂), the molecular weight is 139.114 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 139. Due to the presence of an odd number of nitrogen atoms (3), this molecular ion peak will have an odd integer mass, consistent with the Nitrogen Rule. The fragmentation of this compound would likely proceed through several characteristic pathways. libretexts.org

Key Fragmentation Pathways:

Loss of the amide group: A primary fragmentation could involve the cleavage of the C-C bond between the pyridazine ring and the carbonyl group, leading to the loss of a carboxamide radical (•CONH₂) (44 Da), resulting in a fragment at m/z 95.

Loss of ammonia (B1221849): Cleavage of the C-N bond of the amino group could result in the loss of an amino radical (•NH₂) (16 Da), although this is typically less common than alpha-cleavage in amines.

Ring fragmentation: The stable pyridazine ring may also undergo characteristic cleavages, although this would likely result in lower intensity fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Lost Neutral/Radical |

| 139 | [M]⁺ | - |

| 122 | [M - NH₃]⁺ | NH₃ |

| 95 | [M - CONH₂]⁺ | •CONH₂ |

| 67 | [C₄H₃N₂]⁺ | CO, N₂ |

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or five decimal places, allowing for the unambiguous determination of the molecular formula, C₅H₅N₃O₂.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and are invaluable for identifying functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine and amide groups are expected in the region of 3100-3500 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching of the amide group would produce a strong, sharp absorption band around 1650-1700 cm⁻¹. pressbooks.pub Vibrations associated with the pyridazine ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. acs.org While C=O stretching is strong in the IR, aromatic C=C stretching vibrations are often strong in the Raman spectrum. researchgate.net The symmetric vibrations of the pyridazine ring are expected to be particularly Raman active. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Amine/Amide | 3100 - 3500 | 3100 - 3500 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| C=O Stretch | Amide | 1650 - 1700 | 1650 - 1700 | Strong (IR), Weak (Raman) |

| N-H Bend | Amine/Amide | 1580 - 1650 | 1580 - 1650 | Medium |

| C=C, C=N Stretch | Pyridazine Ring | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

| Ring Breathing | Pyridazine Ring | ~1000 | ~1000 | Weak (IR), Strong (Raman) |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of a single crystal provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related pyridazine-3-carboxamide (B1582110) derivatives reveals key structural features. researchgate.netnih.gov

It is predicted that the molecule adopts a largely planar conformation. This planarity is likely stabilized by a strong intramolecular hydrogen bond between one of the amide protons (N-H) and the adjacent pyridazine ring nitrogen (N2). nih.gov This interaction forms a stable six-membered ring-like structure.

In the crystal lattice, intermolecular hydrogen bonds are expected to play a significant role in the packing arrangement. The amino group and the remaining amide proton are available to act as hydrogen bond donors, while the carbonyl oxygen and the pyridazine nitrogen atoms can act as hydrogen bond acceptors. These interactions would lead to the formation of a complex three-dimensional supramolecular network. Additionally, π–π stacking interactions between the pyridazine rings of adjacent molecules may further stabilize the crystal structure. researchgate.net

Interactive Data Table: Expected Structural Parameters

| Parameter | Expected Value | Comments |

| C-C (ring) bond length | ~1.38 - 1.42 Å | Typical for aromatic heterocycles |

| C-N (ring) bond length | ~1.33 - 1.37 Å | Typical for pyridazine |

| C=O bond length | ~1.24 Å | Standard for amide carbonyl |

| C-NH₂ bond length | ~1.36 Å | Aromatic amine bond |

| Intramolecular H-bond (NH···N) | ~2.0 - 2.2 Å | Stabilizes planar conformation |

| Dihedral Angle (Ring-Amide) | < 10° | Near-planar arrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. researchgate.netresearchgate.net

The pyridazine ring itself, along with the amino and carboxamide substituents, forms a conjugated system. The high-energy π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to produce strong absorption bands in the range of 250-300 nm. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically weaker and may appear as a shoulder on the main absorption band at longer wavelengths (300-350 nm). researchgate.net The exact position and intensity of these bands (λ_max) are sensitive to the solvent polarity.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max)

| Electronic Transition | Orbital Change | Expected λ_max (nm) | Expected Molar Absorptivity (ε) |

| π → π | π bonding → π antibonding | 250 - 300 | High |

| n → π | non-bonding → π antibonding | 300 - 350 | Low |

Advanced Spectroscopic Methods for Biomolecular Interaction Studies

Understanding how small molecules like this compound interact with biological macromolecules is crucial in drug discovery. Advanced spectroscopic techniques can provide detailed insights into these binding events.

Saturation Transfer Difference (STD) NMR: This powerful NMR technique is used to identify which parts of a small molecule ligand are in close proximity to a protein receptor. ichorlifesciences.comnih.govnih.gov By selectively saturating the protein's protons, this saturation is transferred to the bound ligand via spin diffusion. springernature.com Analyzing the resulting difference spectrum reveals the "binding epitope" of the ligand, highlighting the specific protons involved in the interaction. ichorlifesciences.comacs.org This method is particularly useful for studying weak to medium affinity interactions, which are common in early-stage drug discovery.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the kinetics (association and dissociation rates, k_a and k_d) and affinity (dissociation constant, K_D) of biomolecular interactions in real-time. springernature.comnih.gov In a typical SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. reichertspr.comlabtoo.com The binding event causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. This allows for the quantitative characterization of the binding interaction.

These advanced methods, among others like fluorescence spectroscopy and isothermal titration calorimetry (ITC), are essential for building a comprehensive understanding of the molecular recognition events involving this compound and its potential biological targets.

Computational Chemistry and Theoretical Studies of 4 Aminopyridazine 3 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 4-Aminopyridazine-3-carboxamide, DFT calculations have provided a detailed understanding of its geometric and electronic characteristics.

Geometric Optimization and Electronic Structure Analysis

Theoretical studies have employed DFT methods, often in conjunction with basis sets like 6-31G**, to determine the most stable three-dimensional arrangement of atoms in this compound. This geometric optimization is crucial for accurately predicting other molecular properties. The analysis of the electronic structure involves mapping the electron density distribution, which helps in identifying the reactive sites within the molecule. For instance, in similar nitrogen-containing heterocyclic compounds, DFT calculations have been used to pinpoint which nitrogen atoms are more likely to be protonated based on their calculated proton affinities. ias.ac.in

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations have been instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. For compounds with similar functional groups, such as pyrazole-carboxamide derivatives, DFT has been used to assign the characteristic vibrational frequencies. For example, NH stretching vibrations are typically observed in the range of 3427–3224 cm⁻¹, while SO₂ asymmetric and symmetric stretching vibrations appear around 1397–1320 cm⁻¹ and 1167–1144 cm⁻¹, respectively. nih.gov These theoretical predictions can be correlated with experimental spectroscopic data to confirm the molecular structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters that provide insights into a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For related heterocyclic systems, a small HOMO-LUMO gap calculated via DFT has been interpreted as an indication of high chemical reactivity. nih.gov

| Parameter | Significance | Typical Findings in Related Heterocycles |

| HOMO Energy | Electron-donating ability | Influences interactions with electron-deficient species. |

| LUMO Energy | Electron-accepting ability | Determines susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A small gap suggests higher reactivity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models utilize various molecular descriptors, including those derived from quantum chemical calculations, to predict the activity of new, unsynthesized compounds. nih.gov

In the context of drug design, QSAR helps in identifying the key structural features responsible for a compound's therapeutic effect. mdpi.com For instance, 3D-QSAR studies on inhibitors of specific enzymes have successfully identified the steric, electrostatic, and hydrophobic fields that are crucial for binding affinity. nih.govmdpi.com By understanding these relationships, medicinal chemists can rationally design more potent and selective drug candidates. The process involves aligning a set of molecules and using statistical methods to correlate their properties with their biological activities. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. dntb.gov.ua

Ligand-Protein Binding Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and the specific interactions involved. mdpi.com Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time and to observe the dynamic nature of their interactions. dntb.gov.ua These simulations can reveal crucial details about the conformational changes that occur upon binding and the key amino acid residues involved in the interaction. For example, in studies of enzyme inhibitors, docking and MD simulations have identified specific hydrogen bonds and hydrophobic interactions that are critical for the inhibitory activity. nih.govnih.gov

| Technique | Purpose | Key Insights Gained |

| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. mdpi.com | Identifies potential binding modes and key interacting residues. researchgate.net |

| Molecular Dynamics | Simulates the movement of atoms in the ligand-protein complex over time. dntb.gov.ua | Assesses the stability of the binding pose and reveals dynamic interactions. |

Conformational Analysis and Stability

Detailed computational studies focusing on the conformational landscape and relative stability of different conformers of this compound have not been reported. Such analyses, typically performed using methods like Density Functional Theory (DFT), are crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its reactivity and biological interactions. Research on related pyridazine (B1198779) structures suggests that the orientation of the carboxamide group relative to the pyridazine ring would be a key determinant of conformational energetics. However, specific rotational barriers and the stability of planar versus non-planar forms for this compound remain to be elucidated.

Theoretical Prediction of Pharmacological Activity

While this compound is utilized as a building block for pharmacologically active molecules, direct theoretical predictions of its own pharmacological profile are not documented. researchgate.net In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, are powerful tools for predicting the biological targets and activity of a compound. For instance, derivatives of this compound, namely pyrimido[5,4-c]pyridazines, have been investigated as potential inhibitors of human Akt1, a protein kinase involved in cellular signaling pathways. researchgate.net However, similar computational assessments for the parent compound, this compound, are not available.

Solvent Effects on Electronic Properties

The influence of different solvent environments on the electronic properties of this compound has not been a subject of specific computational investigation. Studies on the solvatochromism and electronic behavior of related heterocyclic compounds are common, as they provide insights into how the polarity of the medium affects the molecule's charge distribution, dipole moment, and spectral properties. Such information is valuable for predicting the compound's behavior in biological media and for designing applications in materials science. However, for this compound, data from computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are not present in the current body of scientific literature.

Structure Activity Relationship Sar Studies of 4 Aminopyridazine 3 Carboxamide and Its Analogs

Impact of Substituent Modifications on Biological Activity

The biological activity of pyridazine-based compounds is highly sensitive to the nature and position of various substituents. The pyridazine (B1198779) ring itself possesses unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which are significant for drug-target interactions. nih.gov The inherent polarity of the pyridazine scaffold makes it an attractive component in drug design. nih.govrjptonline.org

The core heterocyclic ring is a fundamental determinant of a molecule's biological activity. Modifications to the pyridazine ring, such as substitution or fusion with other rings, can profoundly alter its interaction with biological targets.

Research on inhibitors of prostaglandin (B15479496) E2 (PGE2) production compared aminophthalazine and aminopyridazine scaffolds. In this specific series, the replacement of a larger, fused phthalazine (B143731) ring system with the simpler pyridazine ring resulted in a notable decrease in biological activity. nih.gov This suggests that for certain targets, a larger, more complex heterocyclic system may be necessary for optimal binding and efficacy.

Conversely, in other contexts, annulation of the pyridazine ring can lead to favorable changes in activity. For instance, the creation of a fused pyrido[2,3-d]pyridazine-2,8-dione scaffold was shown to convert a highly selective COX-2 inhibitor into a dual inhibitor of both COX-1 and COX-2 isoenzymes. rsc.org This highlights how modifications to the core ring structure can modulate not only potency but also selectivity. The aromaticity and the presence of the two adjacent nitrogen atoms in the pyridazine ring are often essential for activity, providing sites for hydrogen bonding, protonation, and chelation. nih.gov

The substituent attached to the carboxamide nitrogen atom is a key modulator of biological activity. A significant study on a series of pyridazine-3-carboxamides designed as cannabinoid receptor 2 (CB2) selective agonists demonstrated the critical role of this position. nih.gov By systematically varying the substituent on the carboxamide nitrogen, researchers were able to develop compounds with high potency and selectivity. nih.gov

More than half of the synthesized derivatives in the study exhibited moderate to potent CB2 agonist activity, with several compounds showing EC₅₀ values below 35 nM. nih.gov The most potent compound identified, compound 26 , featured a specific substitution pattern on the carboxamide nitrogen that resulted in an EC₅₀ value of 3.665 nM and over 2700-fold selectivity for CB2 over the CB1 receptor. nih.gov

In a different study focusing on aphicidal agents, systematic modifications of the amide moiety of [6-(3-pyridyl)pyridazin-3-yl]amides were explored. nih.gov It was found that replacing the amide group with functionalities like hydrazines, hydrazones, or hydrazides was well-tolerated. nih.gov Notably, compounds with small aliphatic substituents in these positions were found to be particularly potent, indicating that steric bulk and electronic properties at this position are critical for activity in that specific biological context. nih.gov

Table 1: SAR of Pyridazine-3-Carboxamide (B1582110) Analogs as CB2 Agonists Data sourced from a study on CB2 selective agonists. nih.gov

| Compound | N-Substituent | CB2 Agonist Activity (EC₅₀, nM) |

|---|---|---|

| Lead Compound | Complex Adamantyl Group | Moderate |

| Analog A | Modified Alicyclic Group | >1000 |

| Analog B | Substituted Phenyl Group | 20.3 |

| Compound 26 | Specific Bicyclic Amine | 3.665 |

This table illustrates how modifications at the carboxamide nitrogen significantly impact potency.

The amino group, particularly at the 4-position of a pyridine (B92270) or pyridazine ring, is a crucial functional group for establishing interactions with biological targets. While direct SAR studies on the 4-amino group of 4-aminopyridazine-3-carboxamide are not widely available, valuable inferences can be made from studies on 4-aminopyridine (B3432731) (4-AP) derivatives.

Research aimed at developing novel treatments for spinal cord injury involved the functionalization of the 4-amino group of 4-AP. wikipedia.org The amino group was converted into various amide, carbamate, and urea (B33335) derivatives. wikipedia.org This study was significant as it demonstrated for the first time that derivatization at this position could be achieved without losing the compound's ability to restore function in injured spinal cord tissue. wikipedia.org Specifically, the methyl, ethyl, and t-butyl carbamates of 4-aminopyridine were effective at increasing the post-injury compound action potential. wikipedia.org This suggests that while the free amino group is important, it can be replaced by other hydrogen-bond donating and accepting groups of varying sizes to maintain or modulate activity.

Furthermore, N-methylation of a related aminophthalazine compound only slightly impaired its capacity to reduce cellular PGE₂ levels, indicating that substitution on the amino nitrogen is tolerated, though it may cause a modest reduction in potency. nih.gov

Stereochemical Influence on Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dictate binding affinity and efficacy. While specific stereochemical studies on this compound are not prevalent, the influence of the pyridazine core on molecular conformation is recognized. nih.gov

The stereochemical properties of alkoxy pyridazines have been utilized in the design of chiral catalysts for asymmetric reactions. nih.gov In these systems, interactions involving the pyridazine core confer a degree of conformational control, creating a defined three-dimensional, enzyme-like environment. nih.gov This demonstrates that the pyridazine scaffold can act as a structural backbone that influences the spatial orientation of substituents, which is a key factor in chiral recognition by biological receptors.

Should chiral centers be introduced into analogs of this compound, for example, through substitution on the carboxamide side chain, methods such as chiral resolution would be essential. sarpublication.com This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral column chromatography. wikipedia.orgsarpublication.com The separation of enantiomers is critical, as different stereoisomers of a drug can have vastly different potencies, selectivities, and metabolic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are instrumental in rational drug design, helping to predict the activity of novel compounds and guide synthetic efforts. sarpublication.com For classes of compounds like pyridazine and pyridine derivatives, QSAR studies have been employed to identify key structural features responsible for their activity. rsc.orgrsc.org

The general workflow involves calculating a set of molecular descriptors for a series of compounds with known activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the biological endpoint.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. sarpublication.com Descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. For heterocyclic compounds like pyridazine derivatives, a variety of descriptor classes are typically considered:

Physicochemical Descriptors: These include parameters like LogP (lipophilicity), molar refractivity (MR), and dipole moment, which are crucial for a compound's absorption, distribution, and target interaction. rsc.org

Topological Descriptors: These indices describe the connectivity and branching of atoms within the molecule.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges. These relate to the molecule's reactivity and ability to participate in electronic interactions.

3D Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields around the molecule are calculated to understand the 3D spatial requirements for activity.

Once descriptors are calculated, a model is developed using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net The resulting model is a mathematical equation that can predict the activity of new, unsynthesized compounds. The validity and predictive power of the model are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation with a set of compounds not used in model training. For example, a QSAR study on aminopyridine carboxamide inhibitors identified dipole moment, logP, and shape flexibility as key variables for predicting inhibitory activity. rsc.org

In-depth Analysis of this compound and its Analogs Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature, detailed and specific research focusing solely on the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its direct analogs is not extensively available in the public domain. The existing body of research tends to focus on broader categories of pyridazine, aminopyridine, or carboxamide derivatives, without a dedicated focus on the specific scaffold of this compound.

This report aimed to construct a detailed scientific article based on a provided outline, focusing on the chemical compound this compound. However, the foundational data required to populate the specified sections on Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, including predictive capabilities and validation, are not sufficiently present in currently accessible scientific databases and publications.

While general principles of SAR and SPR are well-established in medicinal chemistry, their application and the specific outcomes are highly dependent on the core chemical structure and the nature of its substitutions. Information on related but distinct molecules, such as aminopyridine carboxamides or other pyridazine derivatives, cannot be accurately extrapolated to this compound without dedicated studies on this specific compound.

For instance, research on aminopyridine carboxamide inhibitors of JNK-2 has identified the importance of descriptors like dipole moment, logP, and shape flexibility in determining biological activity. Similarly, studies on various carboxamide-containing compounds have highlighted the role of this functional group in forming key interactions with biological targets. However, the unique electronic and steric properties of the pyridazine ring in the 4-amino-3-carboxamide arrangement would significantly influence any SAR and SPR, making direct comparisons with other heterocyclic systems speculative.

The lack of specific data, including detailed research findings and data tables for this compound, prevents the creation of a scientifically rigorous article that adheres to the requested structure and content. Generating such an article would require fabricating data, which would be scientifically unsound and misleading.

Therefore, we must conclude that a detailed and authoritative article on the Structure-Activity and Structure-Property Relationships of this compound, as per the specified outline, cannot be produced at this time due to the absence of the necessary primary research in the public domain. Further experimental and computational studies specifically targeting this compound and its analogs are needed to elucidate these relationships.

Molecular Mechanisms of Action and Pharmacological Targets in Preclinical Research

Interaction with Ion Channels

The interaction of 4-Aminopyridazine-3-carboxamide and its derivatives with various ion channels is a key area of preclinical investigation to determine their potential therapeutic effects.

Potassium Channel Blockade

Based on a review of available scientific literature, there is currently no published preclinical data detailing the direct interaction of this compound or its close structural analogs with potassium channels.

Calcium Channel Modulation

Preclinical research has explored the role of the pyridazine-3-carboxamide (B1582110) scaffold in modulating cellular calcium levels, not by direct channel blockade, but through receptor-mediated pathways. A series of pyridazine-3-carboxamides were designed and synthesized as selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov The functional activity of these compounds was evaluated through calcium mobilization assays in Chinese Hamster Ovary (CHO) cells co-expressing the CB2 receptor and a G-protein. nih.gov

Several of these derivatives demonstrated potent CB2 agonist activity, with more than half of the tested compounds showing moderate to potent effects. Notably, six compounds exhibited EC₅₀ values below 35 nM. The most active compound, compound 26 , displayed the highest CB2 agonist activity with an EC₅₀ of 3.665 ± 0.553 nM and over 2729-fold selectivity against the CB1 receptor. nih.gov This activity indicates that compounds with a pyridazine-3-carboxamide core can indirectly modulate intracellular calcium signaling. nih.gov

Table 1: CB2 Agonist Activity of Select Pyridazine-3-carboxamide Derivatives

| Compound | EC₅₀ (nM) nih.gov |

|---|---|

| 13 | 33.72 ± 3.12 |

| 20 | 12.39 ± 1.54 |

| 26 | 3.665 ± 0.553 |

| 27 | 10.43 ± 1.21 |

| 32 | 20.17 ± 2.54 |

| 33 | 16.76 ± 2.03 |

Enzyme Inhibition Profiles

The capacity of the this compound scaffold to inhibit various enzyme families has been a subject of significant research, revealing a range of potential pharmacological activities.

Kinase Inhibition (e.g., JNK, BTK, PI3Kα)

While specific data on the inhibition of JNK, BTK, or PI3Kα by this compound is not prominent in the reviewed literature, the broader pyridazine-3-carboxamide scaffold has been successfully identified as a potent and selective kinase inhibitor targeting the Janus Kinase (JAK) family.

Specifically, research led to the identification of N-Methyl Pyridazine-3-Carboxamide derivatives as highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family. nih.gov These compounds bind to the TYK2 pseudokinase domain. Optimization of an initial hit compound led to potent and selective molecules, such as compounds 47 and 48 , which effectively inhibit IL-23 and IFNα signaling in cellular assays. nih.gov Furthermore, related fused-ring systems, such as Pyrrolo[1,2-b]pyridazine-3-carboxamides, have also been discovered as Janus Kinase (JAK) inhibitors. nih.gov A separate patent also describes pyridyl derivatives as kinase inhibitors for treating disorders related to abnormal protein kinase activity. google.com

Table 2: Activity of Select N-Methyl Pyridazine-3-Carboxamide TYK2 Inhibitors

| Compound | TYK2 JH2 SPA IC₅₀ (μM) nih.gov | IL-23 HWB IC₅₀ (μM) nih.gov | IFNα HWB IC₅₀ (μM) nih.gov |

|---|---|---|---|

| 4 | 0.005 | 0.023 | 0.019 |

| 47 | 0.005 | 0.016 | 0.017 |

| 48 | 0.004 | 0.013 | 0.013 |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The pyridazine (B1198779) core is a recognized scaffold in the design of cholinesterase inhibitors for potential application in neurodegenerative disorders. While direct inhibitory data for this compound is limited, research into structurally related pyridazinone derivatives provides insight into the potential of this heterocyclic system.

A series of novel (p‐chlorophenyl)‐3(2H)pyridazinone compounds were synthesized and showed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net The inhibitory profiles, detailed in the table below, demonstrate that these pyridazine-based compounds can act as potent cholinesterase inhibitors. researchgate.net

Table 3: Cholinesterase Inhibition by (p‐chlorophenyl)‐3(2H)pyridazinone Derivatives

| Compound | AChE IC₅₀ (µM) researchgate.net | AChE Kᵢ (µM) researchgate.net | BuChE IC₅₀ (µM) researchgate.net | BuChE Kᵢ (µM) researchgate.net |

|---|---|---|---|---|

| 5a | 26.2 | 14.8 ± 3.4 | 14.5 | 8.3 ± 1.7 |

| 5b | 28.1 | 15.9 ± 2.9 | 15.8 | 9.1 ± 2.1 |

| 5c | 29.3 | 16.5 ± 4.1 | 17.1 | 9.8 ± 2.5 |

| 5d | 30.5 | 17.2 ± 3.8 | 18.6 | 10.7 ± 2.8 |

| 5e | 31.9 | 18.0 ± 4.5 | 20.2 | 11.6 ± 3.2 |

| 5f | 27.4 | 15.5 ± 3.1 | 15.2 | 8.7 ± 1.9 |

Cytochrome P450 Inhibition

A review of preclinical studies indicates a lack of available data concerning the inhibitory effects of this compound or related pyridazine carboxamide compounds on the activity of Cytochrome P450 (CYP450) enzymes. While other nitrogen-containing heterocycles such as pyridine (B92270) and pyrazine (B50134) have been identified in compounds that inhibit CYP isoforms, specific data for the pyridazine carboxamide scaffold is not present in the reviewed literature. sigmaaldrich.com

Modulation of Neurotransmitter Release and Synaptic Transmission

While direct evidence for this compound is not extensively documented, the closely related compound, 4-aminopyridine (B3432731) (4-AP), is well-characterized as a modulator of synaptic transmission. nih.gov Preclinical studies in animal models have demonstrated that 4-AP enhances synaptic transmission in the spinal cord. nih.gov This effect is achieved at a presynaptic level, without directly altering the excitability of afferent fibres or motoneurons. nih.gov The compound was found to augment both excitatory and inhibitory spinal reflex pathways. nih.gov

In studies using mouse brain synaptosomes, 4-AP stimulated the spontaneous release of neurotransmitters, including GABA and glutamate (B1630785), as well as acetylcholine (B1216132). nih.gov The stimulating effect on GABA and acetylcholine release was shown to be dependent on the presence of calcium ions (Ca2+). nih.gov However, 4-AP did not affect neurotransmitter release that was stimulated by potassium-induced depolarization in the presence of Ca2+. nih.gov These findings for 4-AP suggest that a potential mechanism for related compounds like this compound could involve the modulation of presynaptic activity and neurotransmitter release.

Table 1: Effects of the Related Compound 4-Aminopyridine (4-AP) on Synaptic Function

| Experimental Model | Observed Effect | Key Findings |

|---|---|---|

| Cat Spinal Cord | Enhanced synaptic transmission | Increased excitatory and inhibitory postsynaptic potentials; action is presynaptic. nih.gov |

Other Identified Biochemical Pathways and Targets

Research into structurally similar compounds indicates potential anti-inflammatory activity. For instance, the analog 4-aminopyridine (4-AP) has been shown to attenuate inflammation in preclinical models of burn injury. nih.gov In the early stages of healing, 4-AP significantly decreased the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Concurrently, it increased the expression of anti-inflammatory markers including CD206, ARG-1, and IL-10. nih.gov This suggests a mechanism involving the modulation of the inflammatory response, shifting it towards a pro-resolution state. Other heterocyclic compounds, such as 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, have been identified as inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a key role in innate immune responses and can drive inflammatory diseases when overactivated. nih.gov

The antioxidant potential of various nitrogen-containing heterocyclic compounds has been a subject of investigation. While direct data on this compound is sparse, studies on related structures provide insights. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant activity, in some cases exceeding that of ascorbic acid. nih.gov Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown promising radical scavenging activity. mdpi.com The antioxidant capacity of amino-pyridine functionalized chitosan (B1678972) derivatives has also been noted, with the position of the amino group on the pyridine ring influencing the activity. mdpi.com These findings suggest that the specific arrangement of nitrogen atoms and other functional groups within the heterocyclic ring system of this compound could contribute to potential antioxidant effects by stabilizing free radicals. mdpi.com

Table 2: Antioxidant Activity of Structurally Related Compounds

| Compound Class | Assay | Finding |

|---|---|---|

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | DPPH radical scavenging | Some derivatives showed higher activity than ascorbic acid. nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives | DPPH radical scavenging | Compounds 3g and 3h showed potent activity, comparable to Trolox. mdpi.com |

The carboxamide functional group, in conjunction with a planar aromatic ring system, can be a structural motif for DNA interaction. Research on 9-aminoacridine-4-carboxamide (B19687) platinum complexes has shown that these molecules can act as DNA intercalating agents. nih.gov These targeted complexes damaged DNA more rapidly than non-targeted analogs like cisplatin. nih.gov Furthermore, they exhibited a different DNA sequence specificity, with an enhanced preference for GA dinucleotide sequences. nih.gov While these complexes contain platinum, the study highlights the role of the aminoacridine-carboxamide moiety in DNA targeting. Other research on pyridine-3-carboxamide (B1143946) derivatives has identified them as inhibitors of DNA gyrase, an enzyme crucial for DNA replication, further suggesting that such scaffolds can interact with DNA-related processes. nih.gov This raises the possibility that this compound could also have the potential to interact with DNA, although this has not been directly demonstrated.

Prodrug Strategies and Metabolic Activation in Research Models

The development of prodrugs is a common strategy to improve the pharmaceutical properties of parent drug molecules, such as solubility, stability, and permeability. mdpi.comnih.gov For amino-containing compounds like this compound, the amino group can be temporarily modified to enhance these characteristics. mdpi.com Common prodrug approaches for amines include the formation of N-acyl derivatives, carbamates, and N-oxides. mdpi.com The goal is to create a derivative that is inactive but can be converted back to the active parent drug within the body, often through enzymatic or chemical cleavage. nih.gov For instance, amino acid prodrugs can be designed to utilize endogenous nutrient transporters for improved absorption and targeted delivery. nih.gov

Metabolism is a critical factor that determines the bioactivity and duration of action of a compound. The metabolic fate of this compound is not yet fully elucidated, but studies on structurally similar molecules provide valuable clues. For example, research on the metabolism of indazole-3-carboxamide derivatives, which are structural isomers, has identified major biotransformations including hydroxylation, N-dealkylation, and glucuronidation in human liver microsome models. nih.gov

Similarly, studies on the metabolism of 4-pyridone-3-carboxamide-1β-d-ribonucleoside have shown that it can be converted by cellular enzymes into various phosphorylated derivatives and an analog of NAD. nih.gov Research on another related compound, 3-fluoro-4-aminopyridine, has identified that it is likely metabolized by the cytochrome P450 enzyme CYP2E1, leading to hydroxylated products and N-oxides. nih.gov These findings suggest that the bioactivity of this compound in research models could be significantly influenced by metabolic enzymes, which may lead to either activation or inactivation of the compound. Understanding these metabolic pathways is essential for interpreting preclinical data and predicting the compound's behavior in vivo.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-aminopyridine (4-AP) |

| GABA (gamma-Aminobutyric acid) |

| Glutamate |

| Acetylcholine |

| IL-1β (Interleukin-1 beta) |

| TNF-α (Tumor Necrosis Factor-alpha) |

| CD206 |

| ARG-1 (Arginase-1) |

| IL-10 (Interleukin-10) |

| 3,4-dihydroisoquinoline-2(1H)-carboxamide |

| Ascorbic acid |

| 3-[(4-methoxyphenyl)amino]propanehydrazide |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one |

| Trolox |

| 9-aminoacridine-4-carboxamide |

| Cisplatin |

| Pyridine-3-carboxamide |

| Indazole-3-carboxamide |

| 4-pyridone-3-carboxamide-1β-d-ribonucleoside |

| NAD (Nicotinamide adenine (B156593) dinucleotide) |

| 3-fluoro-4-aminopyridine |

Preclinical Efficacy and Potential Therapeutic Areas of Investigation

Neurological Research Applications

In the field of neuroscience, research has primarily focused on the effects of aminopyridine-based compounds on neuronal function, particularly in the context of nerve injury and neurodegenerative conditions. The core mechanism often involves the modulation of ion channels to restore or enhance neuronal signaling.

Demyelination, the loss of the protective myelin sheath around nerve fibers, disrupts nerve impulse conduction and is a hallmark of diseases like multiple sclerosis (MS) and spinal cord injury. nih.gov Research in this area has heavily utilized aminopyridine compounds as tools to restore function in demyelinated axons. The primary mechanism of action is the blockade of voltage-gated potassium (K+) channels. nih.govpensoft.net In healthy myelinated nerves, these channels are typically concealed under the myelin. However, following demyelination, these channels become exposed along the axon. nih.gov This exposure leads to a leakage of potassium ions during action potential propagation, which short-circuits the electrical impulse and leads to conduction failure.

Studies using compounds like 4-aminopyridine (B3432731) (4-AP) have shown that by blocking these exposed K+ channels, the duration of the action potential is prolonged, allowing the nerve impulse to successfully propagate across the demyelinated segment. nih.govnih.gov A novel derivative, 4-Aminopyridine-3-Methanol, which is structurally similar to 4-Aminopyridazine-3-carboxamide, has been specifically investigated for this purpose. In an ex vivo animal model of MS, experimental autoimmune encephalomyelitis (EAE), 4-Aminopyridine-3-Methanol was shown to significantly enhance axonal conduction in the spinal cord. nih.govresearchgate.net Further studies in a mouse model of sciatic nerve crush injury found that early administration of 4-AP not only promoted the recovery of nerve conduction velocity but also appeared to encourage remyelination. nih.gov

These findings in preclinical models of demyelination suggest that aminopyridine derivatives could be valuable research agents for studying mechanisms of nerve conduction and repair.

The ability of aminopyridine compounds to enhance communication between neurons, known as synaptic transmission, is a key area of investigation. This effect is closely linked to their potassium channel-blocking properties. By inhibiting presynaptic K+ channels, these compounds broaden the action potential arriving at the nerve terminal. nih.gov This prolonged depolarization increases the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical trigger for the release of neurotransmitters into the synapse. nih.gov

Research has demonstrated that 4-AP can potentiate the release of various neurotransmitters, including acetylcholine (B1216132), glutamate (B1630785), and GABA. pensoft.netnih.gov A study using mouse brain synaptosomes (isolated nerve endings) found that 4-AP stimulated the spontaneous release of these neurotransmitters in a Ca2+-dependent manner. nih.gov

More recent and detailed investigations have revealed a more complex mechanism. It has been shown that 4-AP and its analogs can directly stimulate high voltage-activated Ca2+ channels (HVACCs), independent of their effect on K+ channels. nih.gov This suggests a dual mechanism for enhancing neurotransmitter release. This direct action on HVACCs is believed to involve the intracellular β subunit of the channel, presenting a novel target for understanding and modulating synaptic strength. nih.gov

Table 1: Effect of 4-Aminopyridine on Neurotransmitter Release

| Neurotransmitter | Effect Observed | Ca2+ Dependence | Reference Study Finding |

|---|---|---|---|

| GABA (labeled) | Stimulated spontaneous release | Dependent | 4-AP at micromolar concentrations stimulated release in mouse brain synaptosomes. nih.gov |

| Glutamate (labeled) | Stimulated spontaneous release | Variable / Unclear | The effect on glutamate release showed less clear dependence on calcium. nih.gov |

| Acetylcholine (derived from tritiated choline) | Stimulated spontaneous release | Dependent | Release was notably stimulated in a Ca2+-dependent manner. nih.gov |

| Glutamate (Evoked) | Increased amplitude of monosynaptic EPSCs | Implicit (Ca2+ influx dependent) | 4-AP caused concentration-dependent increases in the amplitude of monosynaptic excitatory postsynaptic currents (EPSCs) in the spinal cord. nih.gov |

Building on the foundation of synaptic transmission enhancement, some preclinical studies have explored the potential of aminopyridine derivatives in cognition enhancement. The release of neurotransmitters like acetylcholine is fundamentally linked to learning and memory processes. researchgate.net Therefore, compounds that modulate this release are of interest in research models of cognitive deficits, such as those seen in Alzheimer's disease. researchgate.net

Research has involved the synthesis and evaluation of new 4-aminopyridine derivatives for their potential to reverse chemically-induced amnesia and enhance performance in learning and memory tasks in animal models, such as the elevated plus maze. researchgate.net The rationale is that by potentiating acetylcholine release through K+ channel blockade, these compounds could support cognitive functions. researchgate.net The cognition-enhancing effects of drugs that modulate neurotransmitter systems are often linked to their action in the prefrontal cortex, a brain region critical for cognitive function. nih.gov Studies have shown that direct administration of catecholamine-modulating drugs into the prefrontal cortex can facilitate working memory. nih.gov While direct research on this compound is limited, the investigation into related 4-aminopiperidine (B84694) and other 4-AP derivatives serves as a basis for exploring this class of compounds in models of cognitive dysfunction. researchgate.netnih.gov

Oncology Research Directions

In oncology, the focus of preclinical research on aminopyridine derivatives has been on their ability to inhibit cancer cell growth and to understand the underlying mechanisms that could be exploited for therapeutic development.

The antiproliferative effects of aminopyridine analogs have been demonstrated in various cancer cell lines. A key study investigated a series of aminopyridine analogs, including those with a C3-carboxamide substitution similar to the titular compound, for their activity against pancreatic cancer cells. nih.gov This research identified that analogs with a C6-amino group combined with C3-carboxamide substitutions were potent inhibitors of the three-dimensional growth of pancreatic cancer cells that exhibit high expression of the enzyme Phosphogluconate Dehydrogenase (PGD). nih.gov

Other structurally related heterocyclic compounds have also been evaluated. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines. nih.gov One compound from this series demonstrated a significant antiproliferative effect against the MCF-7 breast cancer cell line. nih.gov Similarly, 3-aminobenzamide (B1265367), another carboxamide-containing compound, has been shown to have a reversible antiproliferative effect on the A431 human carcinoma cell line, inhibiting both cell growth and colony formation. nih.gov

Table 2: Preclinical Antiproliferative Activity of Aminopyridine Analogs and Related Compounds

| Compound Class | Cancer Cell Line(s) | Observed Effect | Key Finding from Research |

|---|---|---|---|

| Aminopyridine analogs (with C3-carboxamide) | PGD-high Pancreatic Cancer Cells | Inhibition of 3D outgrowth | Compounds with a C6-amino group and C3-carboxamide substitution strongly blocked growth. nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast Cancer) | Antiproliferative effect | A lead compound showed an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov |

| 3-Aminobenzamide | A431 (Human Carcinoma) | Inhibition of cell growth and colony formation | The inhibitory effect was found to be reversible. nih.gov |

Other research into related heterocyclic structures points to different potential mechanisms. For example, certain pyridazinone derivatives, which share a core nitrogen-containing ring structure with this compound, have been investigated as inhibitors of Fatty Acid Binding Protein 4 (FABP4). nih.gov This protein is implicated in promoting metastasis in certain cancers, such as colon and ovarian cancer, and its inhibition has been shown to weaken cancer cell migration and invasion in research models. nih.gov Additionally, some anticancer agents exert their effects by disrupting the cellular cytoskeleton. nih.govnih.gov For example, the antiproliferative activity of 3-aminobenzamide in A431 cells has been associated with a targeted effect on the cytoskeleton. nih.gov These varied mechanisms highlight the diverse ways in which compounds based on pyridazine (B1198779), pyridine (B92270), and related scaffolds are being explored in cancer research.

Research in Infectious Diseases

The core structure of aminopyridazine and related aminopyridyl scaffolds has been explored for its potential to combat various pathogens.

While direct studies on this compound are limited, extensive research has been conducted on a class of 4-aminopyridyl-based inhibitors targeting the sterol biosynthesis pathway in protozoan parasites. core.ac.uknih.govnih.gov Specifically, these compounds have been investigated as inhibitors of sterol 14α-demethylase (CYP51), a critical enzyme for the survival of Trypanosoma cruzi, the parasite responsible for Chagas disease. core.ac.uknih.govnih.gov

Chagas disease affects millions of people, particularly in Latin America, and can cause severe cardiac and gastrointestinal complications. core.ac.uk The current treatments have limitations, driving the search for new therapeutic agents. researchgate.net The CYP51 enzyme in T. cruzi (TcCYP51) is a key target because its inhibition disrupts the parasite's cell membrane integrity. core.ac.uknih.gov

Medicinal chemistry efforts evolved from an N-indolyl-oxopyridinyl-4-aminopropanyl-based scaffold, which was optimized to create potent and orally bioavailable drug leads. core.ac.uknih.govnih.gov Structure-activity relationship (SAR) studies led to the development of biaryl and N-arylpiperazine analogues with significant anti-T. cruzi activity. core.ac.uknih.gov In a mouse model of T. cruzi infection, several of these optimized CYP51 inhibitors demonstrated high efficacy. core.ac.uknih.gov For instance, five compounds in one study suppressed the parasite load by over 97%. core.ac.uknih.gov The development of these inhibitors involved structure-based drug design and analysis of structure-property relationships to yield compounds with low-nanomolar binding affinity for TcCYP51 and potent activity against the intracellular amastigote form of the parasite. uel.ac.uk

Table 1: Efficacy of Selected 4-Aminopyridyl-Based CYP51 Inhibitors Against T. cruzi

| Compound Type | Target | Key Finding | Reference |

|---|---|---|---|

| N-indolyl-oxopyridinyl-4-aminopropanyl-based scaffold | Trypanosoma cruzi CYP51 (TcCYP51) | Scaffold evolved to produce potent, orally bioavailable leads with in vivo anti-T. cruzi activity. core.ac.uknih.govnih.gov | core.ac.uknih.govnih.gov |

| Biaryl and N-arylpiperazine analogues | Trypanosoma cruzi (in vivo) | Five inhibitors suppressed >97% of parasite load in mice at a specific oral dosage regimen. core.ac.uknih.gov | core.ac.uknih.gov |

| Optimized 4-aminopyridyl-based inhibitors (e.g., 27i, 27r) | T. cruzi amastigotes | Demonstrated low-nanomolar binding affinity to TcCYP51 and EC50 values of 14-18 nM against amastigotes in human myoblasts. uel.ac.uk | uel.ac.uk |

Direct preclinical studies on the antimicrobial or antiviral properties of this compound are not extensively documented in the reviewed literature. However, research into structurally related heterocyclic carboxamides provides insight into the potential of this chemical class. For example, derivatives of 4-amino-3-cinnolinecarboxylic acid, which feature a different bicyclic core but share the 4-amino and 3-carboxamide-related functionalities, have been synthesized and tested for antibacterial and antifungal activity. nih.gov Similarly, other related structures such as 3-aminopyrazine-2-carboxamides have shown antifungal activity against Trichophyton interdigitale and Candida albicans as well as antibacterial effects. chemicalbook.comacs.org These findings in related but distinct molecular families suggest that the aminopyridazine carboxamide scaffold could be a candidate for future antimicrobial screening.

Other Preclinical Research Applications

Beyond infectious diseases, the this compound scaffold, specifically its tautomeric form 4-amino-pyridazin-3(2H)-one, has been identified as a promising core structure for developing inhibitors of Fatty Acid-Binding Protein 4 (FABP4). core.ac.uknih.gov FABPs are carriers for fatty acids, and FABP4, in particular, is expressed in adipocytes and has been linked to metabolic diseases like diabetes, atherosclerosis, and obesity, as well as certain cancers. core.ac.uknih.gov

Researchers have used computational design and chemical synthesis to optimize the 4-amino-pyridazin-3(2H)-one scaffold. core.ac.uk This work involved bioisosteric replacement and scaffold hopping strategies to improve the potency of the inhibitors. core.ac.uk Through this optimization, a series of new analogs were synthesized, leading to compounds with significantly increased inhibitory activity against FABP4, with some reaching low micromolar IC50 values. core.ac.uk

One of the most potent analogs identified, compound 14e , demonstrated an IC50 of 1.57 µM. core.ac.ukresearchgate.net In silico modeling suggested that this compound is a promising candidate for further in vivo studies as a FABP4 inhibitor. core.ac.ukresearchgate.net

Table 2: FABP4 Inhibitory Activity of Selected 4-Amino-Pyridazin-3(2H)-one Analogs

| Compound ID | Scaffold | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| 14e | 4-amino-pyridazin-3(2H)-one | Fatty Acid-Binding Protein 4 (FABP4) | 1.57 µM | core.ac.ukresearchgate.net |

| 3e | 4-amino-pyridazin-3(2H)-one | Fatty Acid-Binding Protein 4 (FABP4) | Low micromolar range | core.ac.uk |

| 11a | 4-amino-pyridazin-3(2H)-one | Fatty Acid-Binding Protein 4 (FABP4) | Low micromolar range | core.ac.uk |

| 14c | 4-amino-pyridazin-3(2H)-one | Fatty Acid-Binding Protein 4 (FABP4) | Low micromolar range | core.ac.uk |

Future Research Directions and Challenges

Development of Highly Selective Analogs

The development of highly selective analogs of 4-aminopyridazine-3-carboxamide is a critical area of future research. The core structure is a known scaffold for kinase inhibitors, and achieving selectivity is paramount to reduce off-target effects and enhance therapeutic efficacy.

Recent studies have focused on modifying the this compound scaffold to create potent and selective inhibitors of various kinases. For instance, derivatives of a similar 4-aminopyridine (B3432731) benzamide (B126) scaffold have been optimized to yield potent and selective TYK2 inhibitors. nih.gov Structure-based design has been instrumental in these efforts, leading to modifications that improve potency and selectivity against other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov

Similarly, a structure-hopping strategy has been employed to discover novel 4-aminoquinoline-3-carboxamide derivatives as potent and reversible Bruton's tyrosine kinase (BTK) inhibitors. nih.gov These analogs have shown improved drug-like properties, including better aqueous solubility, and have demonstrated efficacy in animal models of rheumatoid arthritis. nih.gov

Future work will likely continue to leverage these strategies to develop even more selective analogs targeting a broader range of kinases and other enzymes. The key will be to identify unique structural features of the target protein that can be exploited to design highly specific interactions with the this compound core.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental methods is becoming increasingly vital in the design and discovery of novel therapeutic agents based on the this compound scaffold. Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. researchgate.net

Methods such as molecular docking and molecular dynamics simulations are being used to predict the binding modes of this compound derivatives to their target proteins. nih.gov For example, docking studies have helped to elucidate the binding interactions of novel pyridazine-based COX-2 inhibitors. mdpi.com These computational insights can then be validated and refined through experimental techniques like X-ray crystallography. nih.gov

Furthermore, computational approaches are being used to predict ADME (absorption, distribution, metabolism, and excretion) properties, which is crucial for the development of orally bioavailable drugs. nih.gov The integration of these in silico methods with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of new drug candidates derived from this compound.

Exploration of Novel Pharmacological Targets

While the this compound scaffold has been extensively explored for its kinase inhibitory activity, there is significant potential for this versatile structure to interact with other pharmacological targets. nih.gov Future research should aim to broaden the scope of biological investigation to uncover new therapeutic applications.

For example, recent studies have identified pyridyl carboxamides as potent and highly selective inhibitors of the Nav1.8 sodium channel, a validated target for pain. nih.gov This suggests that derivatives of this compound could also be investigated for their potential as analgesics. Another area of interest is the development of allosteric inhibitors, as demonstrated by the discovery of substituted pyridine (B92270) carboxamide derivatives as potent allosteric SHP2 inhibitors for cancer therapy. nih.gov

Exploring a wider range of biological targets could lead to the discovery of first-in-class drugs for various diseases. High-throughput screening of this compound derivative libraries against diverse panels of biological targets will be a key strategy in this endeavor.

Addressing Research Challenges in Synthetic Scalability

For any promising drug candidate to move from the laboratory to the clinic, the development of a scalable and cost-effective synthetic route is essential. While many novel this compound derivatives have been synthesized on a small scale for initial biological evaluation, scaling up these syntheses can present significant challenges. acs.org

Future efforts in this area will focus on the use of green chemistry principles to develop more sustainable and environmentally friendly synthetic processes. This may involve the use of less hazardous reagents and solvents, as well as the development of catalytic methods that can be used to produce large quantities of the desired compounds.

Expanding Derivatization Libraries for Biological Screening

The creation of large and diverse libraries of this compound derivatives is crucial for identifying new lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Expanding these libraries through systematic derivatization of the core scaffold will increase the chances of discovering novel biological activities.